molecular formula C72H112O8 B054297 C-Undecylcalix[4]resorcinarene monohydrate CAS No. 112247-07-1

C-Undecylcalix[4]resorcinarene monohydrate

Cat. No.: B054297
CAS No.: 112247-07-1
M. Wt: 1105.7 g/mol
InChI Key: NLPGYPIHQCVVRO-UHFFFAOYSA-N
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Description

C-Undecylcalix4resorcinarene is an organic compound belonging to the calixarene family. It consists of a central phenolic ring and four resorcinol units connected by methylene bridges. This compound is known for its unique cavity structure, which imparts strong molecular recognition capabilities .

Mechanism of Action

Target of Action

C-Undecylcalix4resorcinarene monohydrate, also known as C-Undecylcalix4resorcinarene, is a macromolecular compound used in proteomics research . It is an excellent molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. Due to the amphiphilic character of the calix resorcinarene molecules, they can form both well-ordered (stable) and insoluble monolayers at the air/water interface . This leads to precise Langmuir isotherms, which are critical in understanding the compound’s interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by C-Undecylcalix4resorcinarene derivatives play an important role in the development of self-assembly chemistry. Hydrogen bonding and metal coordination are the two most common interactions to obtain multicomponent structures .

Pharmacokinetics

The pharmacokinetics of C-Undecylcalix4resorcinarene monohydrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not explicitly mentioned in the search results

Result of Action

C-Undecylcalix4resorcinarene monohydrate acts as a molecular recognition layer, which increases the adsorption capacity of molecules on the surface of the electrode . Moreover, it has been used as antioxidants for endothermic hydrocarbon fuels Thus, macromolecular calixarene compounds were developed as thermally stable antioxidants to overcome the shortcomings of conventional small molecular hindered phenol antioxidants .

Action Environment

The action environment of C-Undecylcalix4resorcinarene monohydrate can influence its action, efficacy, and stability. For instance, its amphiphilic character allows it to form both well-ordered (stable) and insoluble monolayers at the air/water interface . This property is crucial in environments where precise Langmuir isotherms are required .

Safety and Hazards

C-Undecylcalix4resorcinarene has been classified as causing skin irritation (H315) and eye irritation (H319) .

Future Directions

C-Undecylcalix4resorcinarene has potential applications in the development of high-performance electrochemical sensing platforms . Its use in the determination of tryptophan suggests it could be used in the early diagnosis of diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

C-Undecylcalix4resorcinarene is typically synthesized through the acid-catalyzed condensation of resorcinol with undecanal. The reaction is carried out in the presence of an inorganic acid, such as concentrated hydrochloric acid, under reflux conditions . The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for C-Undecylcalix4resorcinarene are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

C-Undecylcalix4resorcinarene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, ethers, and esters, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • C-Decylcalix4resorcinarene
  • C-Dodecylcalix4resorcinarene
  • C-Octylcalix4resorcinarene

Uniqueness

C-Undecylcalix4resorcinarene is unique due to its specific alkyl chain length, which influences its solubility, molecular recognition capabilities, and self-assembly properties. Compared to other calix4resorcinarenes, the undecyl chain provides a balance between hydrophobicity and flexibility, making it suitable for a wide range of applications .

Properties

IUPAC Name

2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGYPIHQCVVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112247-07-1
Record name C-Undecylcalix[4]resorcinarene Monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-Undecylcalix[4]resorcinarene monohydrate
Reactant of Route 2
C-Undecylcalix[4]resorcinarene monohydrate
Reactant of Route 3
C-Undecylcalix[4]resorcinarene monohydrate
Reactant of Route 4
C-Undecylcalix[4]resorcinarene monohydrate
Reactant of Route 5
C-Undecylcalix[4]resorcinarene monohydrate
Reactant of Route 6
C-Undecylcalix[4]resorcinarene monohydrate

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